molecular formula C11H10N2O4 B1368864 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid CAS No. 148673-97-6

2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Cat. No. B1368864
M. Wt: 234.21 g/mol
InChI Key: OBGZFHAFUJNQOY-UHFFFAOYSA-N
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Description

2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid is a chemical compound that belongs to the family of pyrimidine derivatives. It is commonly known as Allopurinol, which is a xanthine oxidase inhibitor. The compound has been extensively studied and has various applications in scientific research.

Scientific Research Applications

Synthesis Methods and Derivatives

  • Novel Synthesis Approaches : Hordiyenko et al. (2020) developed a new approach for synthesizing 2-(pyrimidin-2-yl)benzoic acids, highlighting a method that involves the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds. This synthesis pathway demonstrates the potential for creating derivatives of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (Hordiyenko, Tkachuk, Shishkanu, Tkachuk, & Shishkina, 2020).

  • Synthesis of Hybrid Compounds : Ivanova, Kanevskaya, and Fedotova (2019) utilized 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid in the synthesis of hybrid systems containing pharmacophoric fragments, which could potentially include structures related to 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (Ivanova, Kanevskaya, & Fedotova, 2019).

Chemical Properties and Applications

  • Luminescent Derivatives : The study by Chen, Li, and Cai (2009) on luminescent phthalimidino derivatives, including 2- and 4-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid, suggests potential applications of luminescent derivatives of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid in material science or bio-imaging (Chen, Li, & Cai, 2009).

  • Molecular Interaction and Biological Activities : The research on organotin(IV) complexes with 2-mercapto-benzoic acid and 2-mercapto-4-methyl-pyrimidine by Xanthopoulou et al. (2008) could provide insights into the interactions and potential biological activities of similar compounds, including 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid derivatives (Xanthopoulou et al., 2008).

Potential for Material Science Applications

  • Pigment Synergists : The synthesis of synergists for pigment dispersion in pigment ink by Song et al. (2017), which includes benzoic acid derivatives, could suggest the utility of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid in similar applications (Song, Lee, Jung, Kang, & Park, 2017).

Antimicrobial and Antioxidant Studies

  • Antimicrobial and Antioxidant Properties : Kumar et al. (2011) explored the antimicrobial and antioxidant potential of newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones. This could provide a basis for investigating similar properties in derivatives of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (Kumar, Sharma, Kumari, & Kalal, 2011).

Drug Discovery and Design

  • Design and Synthesis in Drug Discovery : Research by Gangjee et al. (2007) on the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates offers insight into the potential role of related compounds, such as 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid, in drug discovery and design (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

properties

IUPAC Name

2-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9-5-6-13(11(17)12-9)8-4-2-1-3-7(8)10(15)16/h1-4H,5-6H2,(H,15,16)(H,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGZFHAFUJNQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567498
Record name 2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

CAS RN

148673-97-6
Record name 2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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